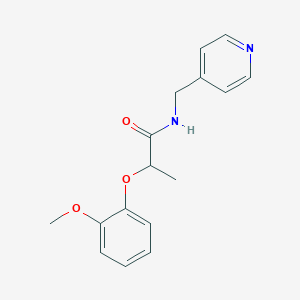
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a key role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, JNJ-1661010 has the potential to increase the levels of endocannabinoids in the body, leading to therapeutic effects.
Wirkmechanismus
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and therapeutic effects.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to various physiological effects, including reduced pain, reduced inflammation, and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide is not very soluble in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide. One direction is to investigate its potential use in the treatment of various diseases, including pain, anxiety, and depression. Another direction is to study its mechanism of action in more detail, including its effects on cannabinoid receptors and other physiological processes. Additionally, future research could focus on developing more soluble forms of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide that can be more easily administered in lab experiments.
Synthesemethoden
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. The final step involves the conversion of this intermediate into 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide through a series of reactions involving acetic anhydride, triethylamine, and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. One of the main areas of research has been in the field of pain management. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and osteoarthritis pain. 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-6-4-3-5-14(15)20-2)16(19)18-11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMNOGYFJZEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)


![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)